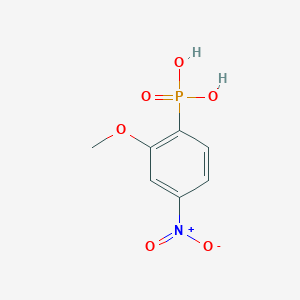

(2-Methoxy-4-nitrophenyl)phosphonic acid

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, which are organic molecules containing phosphorus, are fundamental to numerous scientific disciplines. wikipedia.org Their importance stems from their diverse chemical properties, including a range of oxidation states, the ability to form multiple bonds, and capacity for asymmetry and metal-binding. nih.gov This versatility has led to their application in a wide array of fields, from agriculture, where they are used as pesticides, to medicine, where they form the basis of various therapeutic agents. wikipedia.orgnih.govjelsciences.com

In medicinal chemistry, organophosphorus compounds, particularly phosphonates, are recognized for their potential as drugs and pro-drugs. jelsciences.com They can act as analogs of natural phosphates, carboxylic acids, and amino acids, leading to the development of antibacterial, anticancer, and antiviral medications. jelsciences.com Notable examples include adefovir (B194249) for hepatitis B and tenofovir (B777) for HIV/AIDS. jelsciences.com Furthermore, their ability to bind to metals makes them useful in medical imaging and for treating bone-related diseases. jelsciences.com The ongoing exploration of organophosphorus compounds continues to reveal new possibilities for drug discovery and development. nih.gov

Contextualization of Nitro-Aromatic Derivatives within Phosphonic Acid Research

The presence of a nitro group on an aromatic ring significantly influences the chemical properties of a molecule. mdpi-res.comnih.gov Nitro-aromatic compounds are a cornerstone of synthetic chemistry, serving as precursors for a vast range of other functional groups, most notably amines, through reduction reactions. mdpi-res.comresearchgate.net The strong electron-withdrawing nature of the nitro group also activates the aromatic ring, influencing its reactivity in various chemical transformations. mdpi-res.comnih.gov

Within the realm of phosphonic acid research, the incorporation of a nitro-aromatic moiety introduces a reactive handle that can be exploited for further functionalization. This is particularly relevant in the development of prodrugs, where the nitro group can be reduced under specific biological conditions, such as the hypoxic environment of tumors, to activate a therapeutic agent. mdpi.com The synthesis of nitro-aromatic phosphonic acids allows for the combination of the phosphonate (B1237965) group's inherent biological activities and targeting capabilities with the latent reactivity of the nitro group. researchgate.netnih.gov

Historical and Current Research Trajectories of (2-Methoxy-4-nitrophenyl)phosphonic Acid and Related Derivatives

Research into phosphonic acids and their derivatives has a rich history, driven by their broad spectrum of applications. nih.govbeilstein-journals.org The synthesis of these compounds has been a key focus, with numerous methods developed to create the crucial phosphorus-carbon (P-C) bond and to deprotect the phosphonic acid group under various conditions. nih.govresearchgate.net The McKenna reaction, which utilizes bromotrimethylsilane (B50905), is a widely used method for the dealkylation of dialkyl phosphonates to yield phosphonic acids under mild conditions. nih.govbeilstein-journals.org

The specific compound, (2-Methoxy-4-nitrophenyl)phosphonic acid, with its CAS Number 89693-67-4 and linear formula C7H8NO6P, is noted as a rare chemical available for early-stage discovery research. sigmaaldrich.comsigmaaldrich.com While detailed research specifically on this molecule is not extensively documented in readily available literature, the investigation of related structures provides insight into its potential research applications. For instance, derivatives of (4-methoxyphenyl)methyl)phosphonic acid have been synthesized and studied for their inhibitory effects on enzymes like purple acid phosphatases, which are implicated in bone metabolism disorders. semanticscholar.org

Current research continues to explore the synthesis and application of functionalized phosphonic acids. This includes the development of novel inhibitors for various enzymes, the creation of new materials with specific properties, and the design of targeted therapeutic agents. researchgate.netnih.govacs.org The trajectory of this research suggests that (2-Methoxy-4-nitrophenyl)phosphonic acid and its derivatives could be valuable intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. mdpi.comresearchgate.net The presence of the methoxy (B1213986) and nitro groups on the phenyl ring offers multiple points for chemical modification, allowing for the fine-tuning of the molecule's properties for specific research purposes.

Structure

3D Structure

Properties

CAS No. |

89693-67-4 |

|---|---|

Molecular Formula |

C7H8NO6P |

Molecular Weight |

233.12 g/mol |

IUPAC Name |

(2-methoxy-4-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C7H8NO6P/c1-14-6-4-5(8(9)10)2-3-7(6)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

BWDAHECHVSVBTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Methoxy 4 Nitrophenyl Phosphonic Acid

Direct Phosphorylation Routes to Arylphosphonic Acids

Direct phosphorylation methods aim to introduce the phosphonic acid moiety directly onto the aromatic nucleus. These reactions often employ powerful phosphorylating agents and may require subsequent processing to yield the final phosphonic acid.

Investigation of Phosphorus Oxychloride Mediated Reactions

One potential route for the synthesis of arylphosphonic acids involves the use of phosphorus oxychloride (POCl₃) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This approach is a variation of the Friedel-Crafts reaction, where the electrophilic species is generated from the interaction between POCl₃ and the Lewis acid. For the synthesis of (2-Methoxy-4-nitrophenyl)phosphonic acid, the likely precursor would be 3-nitroanisole (B147296). The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group direct the electrophilic attack to specific positions on the aromatic ring.

The reaction proceeds by the formation of a dichlorophosphoryl cation or a related electrophilic complex, which then attacks the electron-rich aromatic ring of 3-nitroanisole. The methoxy group is an ortho-, para-director, while the nitro group is a meta-director. In 3-nitroanisole, the positions ortho and para to the methoxy group are positions 2, 4, and 6. The position meta to the nitro group is position 5. Therefore, the incoming electrophile is expected to substitute at the positions activated by the methoxy group. The steric hindrance from the methoxy group might influence the regioselectivity between the ortho and para positions.

Following the electrophilic aromatic substitution, a phosphonyl dichloride intermediate, (2-Methoxy-4-nitrophenyl)phosphonyl dichloride, is formed.

Hydrolytic Post-Synthetic Processing

The phosphonyl dichloride intermediate obtained from the phosphorus oxychloride mediated reaction is highly reactive and readily undergoes hydrolysis to yield the desired phosphonic acid. This transformation is typically achieved by carefully adding water or an aqueous acid solution to the reaction mixture. The hydrolysis reaction replaces the two chlorine atoms on the phosphorus with hydroxyl groups, thus forming the phosphonic acid.

Nucleophilic Substitution Approaches for Phosphonic Acid Formation

An alternative strategy for the synthesis of arylphosphonic acids involves the formation of the carbon-phosphorus bond through a nucleophilic substitution reaction. This approach typically utilizes a haloaromatic substrate and a phosphorus-containing nucleophile.

Utilization of Phosphonic Chlorides in Aromatic Substitution

In this approach, a suitably substituted haloaromatic compound, such as 1-chloro-2-methoxy-4-nitrobenzene, would serve as the electrophile. The carbon-phosphorus bond is then formed by reacting this substrate with a trivalent phosphorus nucleophile, such as a trialkyl phosphite (B83602), in a Michaelis-Arbuzov reaction. The reaction is typically initiated by the nucleophilic attack of the phosphite on the electron-deficient aromatic carbon bearing the halogen. The presence of the electron-withdrawing nitro group facilitates this nucleophilic aromatic substitution.

The initial product of the Michaelis-Arbuzov reaction is a dialkyl (2-methoxy-4-nitrophenyl)phosphonate. This ester can then be hydrolyzed to the final phosphonic acid.

Role of Basic Conditions in Reaction Facilitation

Basic conditions can play a significant role in facilitating nucleophilic aromatic substitution reactions. In the context of synthesizing (2-Methoxy-4-nitrophenyl)phosphonic acid via the Michaelis-Arbuzov route, a base can be used to deprotonate a less reactive phosphorus nucleophile, such as a dialkyl phosphite (HPO(OR)₂), to generate a more potent phosphite anion. This anion is a stronger nucleophile and can more readily attack the haloaromatic substrate.

Furthermore, in reactions involving phenolic precursors, basic conditions are essential for the deprotonation of the hydroxyl group, forming a phenoxide. This phenoxide is a much more powerful nucleophile and can react with a suitable phosphorus electrophile. For instance, the synthesis of p-nitrophenylphosphate can be achieved by reacting p-nitrophenol with a dialkyl chlorophosphate in the presence of an alkali. google.com This highlights the general principle of using basic conditions to enhance the nucleophilicity of the reactants.

Phosphonylation Strategies for Substituted Aromatic Substrates

The direct phosphonylation of substituted aromatic substrates offers another avenue for the synthesis of arylphosphonic acids. These methods often involve the generation of a reactive phosphorus species that can directly functionalize the aromatic ring.

One such strategy involves the electrochemical C-H phosphorylation of arenes. This method utilizes the anodic oxidation of trialkyl phosphites to generate highly reactive phosphorus-radical cations. These species can then react with a wide range of arenes, including those with electron-withdrawing groups, to form arylphosphonates. nih.gov This approach could potentially be applied to 3-nitroanisole to directly synthesize dialkyl (2-methoxy-4-nitrophenyl)phosphonate, which can then be hydrolyzed to the desired acid.

Another approach involves the phosphonylation of phenols. For example, phenols can be phosphorylated using a mixture of phosphorus pentoxide in triethyl phosphate (B84403). nih.gov While this method yields phosphate esters rather than phosphonates, it demonstrates a strategy for functionalizing phenolic compounds with phosphorus-containing groups. A modification of this approach using a phosphonating agent instead of a phosphorylating agent could potentially be used for the synthesis of (2-hydroxy-4-nitrophenyl)phosphonic acid from 4-nitrophenol, which could then be O-methylated to yield the target compound.

The following table summarizes the key synthetic strategies discussed:

| Synthetic Strategy | Precursor Example | Key Reagents | Intermediate | Final Product |

| Direct Phosphorylation | 3-Nitroanisole | POCl₃, AlCl₃ | (2-Methoxy-4-nitrophenyl)phosphonyl dichloride | (2-Methoxy-4-nitrophenyl)phosphonic acid |

| Nucleophilic Substitution | 1-Chloro-2-methoxy-4-nitrobenzene | Trialkyl phosphite | Dialkyl (2-methoxy-4-nitrophenyl)phosphonate | (2-Methoxy-4-nitrophenyl)phosphonic acid |

| Electrochemical C-H Phosphonylation | 3-Nitroanisole | Trialkyl phosphite | Dialkyl (2-methoxy-4-nitrophenyl)phosphonate | (2-Methoxy-4-nitrophenyl)phosphonic acid |

Advanced Synthetic Transformations for Phosphonic Acid Derivatives

The synthesis of phosphonic acids, including arylnitrophosphonic acids like (2-Methoxy-4-nitrophenyl)phosphonic acid, often involves multi-step sequences. Advanced synthetic transformations are employed to introduce the phosphonic acid moiety or to generate it from stable precursors under controlled conditions. These methods include strategies for asymmetric synthesis when chiral products are desired, and various derivatization techniques from common phosphonate (B1237965) and phosphinate precursors.

Asymmetric Synthesis of Nitrophosphonic Acids

Asymmetric synthesis is a critical area of research for producing chiral phosphonates, which have significant applications in medicinal chemistry and materials science. unl.pt It is important to note that the target compound, (2-methoxy-4-nitrophenyl)phosphonic acid, is achiral, and therefore its synthesis does not require asymmetric methods. However, the principles of asymmetric synthesis are paramount for preparing chiral analogues and derivatives. Chirality in organophosphorus compounds can arise from a stereogenic carbon atom in a substituent (C-chiral) or from a stereogenic phosphorus atom itself (P-chiral).

Methodologies for synthesizing C-chiral phosphonates often rely on organocatalysis and metal complex catalysis. mdpi.com The phospha-Michael addition, where a phosphite adds to a nitroalkene, can be rendered enantioselective using chiral catalysts like thioureas, yielding β-nitrophosphonates with high optical purity. researchgate.net Similarly, the phospha-Mannich reaction, involving an amine, an aldehyde, and a dialkyl phosphite, is a key method for accessing chiral α-aminoalkylphosphonates. mdpi.com

The synthesis of P-chiral phosphonates is more challenging. One advanced approach involves the palladium-catalyzed asymmetric intramolecular cyclization of diaryl 2-bromoarylphosphonates. rsc.orgrsc.org This desymmetrization strategy utilizes novel P-chiral biaryl monophosphorus ligands to induce high enantioselectivity (up to 88% ee), providing access to P-chiral biaryl phosphonates. rsc.org

Table 1: Selected Asymmetric Methodologies for Chiral Phosphonate Synthesis

| Reaction Type | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phospha-Michael Addition | Chiral Thiourea (B124793) | β-Nitrophosphonates | High | researchgate.net |

| Phospha-Mannich Reaction | Chiral Brønsted Acid | α-Aminophosphonates | Up to 90.6% | mdpi.com |

| Hydrophosphonylation | Chiral Cinchona Alkaloids | α-Hydroxyphosphonates | Up to 98% | researchgate.net |

Derivatization from Phosphonic Acid Precursors (e.g., dialkyl/diaryl phosphonates, phosphinic acids)

The final step in the synthesis of (2-Methoxy-4-nitrophenyl)phosphonic acid typically involves the deprotection or transformation of a stable precursor. Dialkyl or diaryl phosphonates are the most common precursors, with phosphinic acids also serving as viable starting materials.

Derivatization from Dialkyl/Diaryl Phosphonates

Dialkyl phosphonates, such as diethyl (2-methoxy-4-nitrophenyl)phosphonate, are common intermediates prepared via methods like the Michaelis-Arbuzov reaction. wikipedia.org The conversion of these stable esters to the final phosphonic acid is a critical step, generally achieved through hydrolysis or dealkylation.

One of the most general and widely applied methods is acidic hydrolysis. d-nb.info This typically involves refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The reaction proceeds via a two-step consecutive hydrolysis of the ester groups. nih.gov For diaryl phosphonates, a mixture of HBr in acetic acid can also be effective. nih.gov

A milder and highly efficient alternative to harsh acidic hydrolysis is the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis or hydrolysis of the resulting silylated intermediate. d-nb.infonih.gov This method is compatible with a wider range of functional groups that may be sensitive to strong, hot acid. For precursors bearing benzyl (B1604629) ester groups, catalytic hydrogenolysis over a palladium on charcoal (Pd/C) catalyst is an effective and clean method for deprotection. nih.govbeilstein-journals.org

Table 2: Comparison of Deprotection Methods for Phosphonate Esters

| Method | Reagent(s) | Conditions | Substrate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Acidic Hydrolysis | Conc. HCl or HBr | Reflux | Dialkyl/Diaryl Phosphonates | Inexpensive, widely applicable | Harsh conditions, not suitable for sensitive functional groups | d-nb.infonih.govbeilstein-journals.org |

| Silyl Dealkylation (McKenna) | 1. TMSBr 2. MeOH or H₂O | Room temp. to 50 °C | Dialkyl Phosphonates | Mild conditions, high yield, functional group tolerance | Reagent cost, moisture sensitivity | d-nb.infonih.gov |

Derivatization from Phosphinic Acids

Phosphonic acids can also be synthesized through the oxidation of the corresponding phosphinic acids. beilstein-journals.org The precursor, (2-Methoxy-4-nitrophenyl)phosphinic acid, can be oxidized to the target phosphonic acid. This transformation is readily achieved using reagents like dimethyl sulfoxide (B87167) (DMSO), sometimes with a catalytic quantity of iodide to facilitate the reaction. nih.govresearchgate.net

Reactivity and Derivatization Chemistry of 2 Methoxy 4 Nitrophenyl Phosphonic Acid

Chemical Transformations of the Phosphonic Acid Moiety

The phosphonic acid group is a primary site for derivatization, allowing for the formation of esters and amides, which can alter the compound's solubility, and biological activity.

The esterification of phosphonic acids like (2-Methoxy-4-nitrophenyl)phosphonic acid can be a complex process, as it can yield both monoesters and diesters. nih.gov The selective formation of one over the other is often challenging. nih.gov However, methods have been developed to control this selectivity. For instance, the use of specific reagents and reaction conditions, such as employing triethyl orthoacetate, can favor the formation of either mono- or diethyl esters with good yields. nih.govresearchgate.net The reaction temperature has been identified as a critical factor in determining the outcome of the esterification process. nih.gov At lower temperatures (around 30°C), the reaction tends to produce monoesters, while higher temperatures promote the formation of diesters. nih.gov Microwave-assisted direct esterification with various alcohols has also been explored as an efficient method for producing phosphonate (B1237965) esters. nih.gov

Table 1: Esterification of Phosphonic Acids

| Reagent/Condition | Product | Selectivity | Reference |

| Triethyl orthoacetate (low temp.) | Monoester | High | nih.govresearchgate.net |

| Triethyl orthoacetate (high temp.) | Diester | High | nih.gov |

| Alcohols (Microwave-assisted) | Phosphonate esters | Varies | nih.gov |

| Chlorinated silica (B1680970) gel | Esters | - | nih.gov |

| Dicyclohexylcarbodiimide (DCC) | Esters | - | nih.gov |

The reaction of (2-Methoxy-4-nitrophenyl)phosphonic acid with amines leads to the formation of phosphonamidates. This transformation is significant for creating derivatives with potential biological applications. The synthesis of phosphonamidates can be achieved through various methods, including the use of coupling agents or by converting the phosphonic acid to a more reactive intermediate. One common approach involves the reaction of the corresponding phosphonic chloride with an amine. Another method is the Atherton-Todd reaction, which utilizes a combination of a phosphonate, an amine, and a chlorinating agent like carbon tetrachloride. nih.gov The choice of amine and reaction conditions can influence the yield and purity of the resulting phosphonamidate.

Reduction Chemistry of the Nitro Group

The nitro group on the aromatic ring is a key functional group that can be readily transformed into other functionalities, significantly diversifying the range of possible derivatives.

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis. nih.gov This reduction can proceed through a six-electron transfer to yield the corresponding amine, with nitroso and N-hydroxylamino species as intermediates. nih.gov A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Other reagents, such as tin(II) chloride (SnCl₂), iron (Fe) or zinc (Zn) metal in acidic media, can also be used and may offer chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comscispace.com For instance, sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh₃)₄ has been shown to reduce nitroaromatics to amines. jsynthchem.com The resulting amine, (2-amino-4-methoxyphenyl)phosphonic acid, is a valuable intermediate for further functionalization.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Reference |

| H₂/Pd-C | Catalytic hydrogenation | Amine | commonorganicchemistry.com |

| SnCl₂ | Acidic | Amine | commonorganicchemistry.com |

| Fe/Acid | Acidic | Amine | commonorganicchemistry.com |

| Zn/Acid | Acidic | Amine | commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, room temp. | Amine | jsynthchem.com |

Diversification through Schiff Base Condensation

The amine derivative obtained from the reduction of the nitro group, (2-amino-4-methoxyphenyl)phosphonic acid, can undergo condensation reactions with aldehydes or ketones to form Schiff bases. nih.gov Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of compounds with a wide range of applications. The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govresearchgate.net This reaction provides a straightforward method to introduce a wide variety of substituents onto the aromatic ring, leading to a diverse library of derivatives.

Stability and Reactivity of the P-C Bond in Various Chemical Environments

The phosphorus-carbon (P-C) bond is a defining feature of phosphonates and is generally considered to be stable. nih.gov However, its stability can be influenced by the chemical environment. In strongly acidic conditions, such as in the presence of trifluoromethanesulfonic acid, the P-C bond in some phosphonates can be cleaved. rsc.org Theoretical studies on α-aminophosphonates have suggested that the cleavage of the P-C bond in acidic media is a multi-step process involving protonation events. nih.gov The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring of (2-Methoxy-4-nitrophenyl)phosphonic acid can also influence the reactivity and stability of the P-C bond, although specific studies on this particular compound are limited.

Spectroscopic and Advanced Characterization Techniques in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of the phosphorus atom. Analysis of ¹H, ¹³C, and ³¹P NMR spectra would provide definitive confirmation of the compound's structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on analogs like 2-methoxy-4-nitroaniline, three aromatic protons would be observed. The proton ortho to the phosphonic acid group and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group would be a doublet of doublets, and the proton ortho to the methoxy group would appear as a doublet. The methoxy group protons would present as a sharp singlet, typically around 3.8-4.0 ppm. The acidic protons of the phosphonic acid group (P-OH) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | m (multiplet) |

| Methoxy (OCH₃) | ~3.9 | s (singlet) |

The ¹³C NMR spectrum would account for all seven carbon atoms in the molecule. The aromatic carbons would generate six distinct signals in the typical aromatic region (110-160 ppm). The carbon atom directly bonded to the phosphorus atom would exhibit coupling (J-coupling) with the phosphorus nucleus, appearing as a doublet. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. The methoxy carbon would produce a signal around 56 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-P | 120 - 130 (doublet) |

| C-OR | ~160 |

| C-NO₂ | ~145 |

| Aromatic CH | 110 - 130 |

³¹P NMR spectroscopy is a crucial technique for phosphorus-containing compounds, offering a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. For arylphosphonic acids, the ³¹P chemical shift is expected in the range of +10 to +25 ppm, referenced against an external standard of phosphoric acid (H₃PO₄). The signal for (2-Methoxy-4-nitrophenyl)phosphonic acid would be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, the signal would be split by the adjacent aromatic proton and the acidic protons, though P-OH coupling is often not resolved. The presence of the nitro group may cause a slight downfield shift compared to its non-nitrated analog, (2-methoxyphenyl)phosphonic acid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the functional groups within the molecule. The spectrum of (2-Methoxy-4-nitrophenyl)phosphonic acid would be expected to show several key absorption bands. A strong absorption band corresponding to the P=O (phosphoryl) stretch would be prominent, typically appearing in the range of 1200-1250 cm⁻¹. Broad absorption due to the O-H stretching of the phosphonic acid group would be seen between 2500 and 3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would appear as two strong bands, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O stretching of the aryl-methoxy ether would be observed around 1250 cm⁻¹ and 1020 cm⁻¹.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phosphonic Acid (OH) | O-H stretch | 2500 - 3300 (broad) |

| Phosphoryl (P=O) | P=O stretch | 1200 - 1250 |

| Nitro (NO₂) | Asymmetric stretch | ~1520 |

| Nitro (NO₂) | Symmetric stretch | ~1340 |

Mass Spectrometry Techniques in Compound Identification and Purity Assessment

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the compound, confirming its molecular weight and elemental composition. The molecular formula of (2-Methoxy-4-nitrophenyl)phosphonic acid is C₇H₈NO₆P, corresponding to a molecular weight of approximately 233.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 233. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), methoxy group (CH₃), and hydroxyl groups (OH). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While no public crystal structure for this specific compound is available, studies on related nitrophenyl derivatives show that the nitro and other substituent groups can exhibit significant twists relative to the plane of the phenyl ring. It would be expected that extensive hydrogen bonding involving the phosphonic acid groups would dominate the crystal packing, likely forming dimers or polymeric chains.

Applications in Advanced Materials Science and Engineering

Surface Functionalization Strategies utilizing Phosphonic Acid Moieties

The phosphonic acid group is a highly effective anchor for modifying the surfaces of a wide variety of metal oxides, including titania (TiO₂), zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and indium tin oxide (ITO). This strong binding affinity allows for the formation of robust, self-assembled monolayers (SAMs) that can tailor the surface properties of these materials. For (2-Methoxy-4-nitrophenyl)phosphonic acid, the phosphonic acid moiety would serve as the primary binding group, chemisorbing onto the metal oxide surface.

Table 1: Potential Surface Functionalization Applications

| Substrate Material | Potential Application | Role of (2-Methoxy-4-nitrophenyl)phosphonic acid |

| Titanium Dioxide (TiO₂) | Dye-sensitized solar cells (DSSCs) | Anchoring and modifying the semiconductor surface to improve charge separation and collection efficiency. |

| Indium Tin Oxide (ITO) | Organic electronics | Modifying work function of transparent conductive electrodes to enhance charge injection/extraction in OLEDs and OPVs. |

| Zirconia (ZrO₂) | Biocompatible coatings | Creating a functionalized surface for subsequent biomolecule attachment. |

Design and Synthesis of Supramolecular Assemblies

Phosphonic acids are well-recognized as versatile building blocks in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The ability of the phosphonate (B1237965) group to bridge multiple metal centers can lead to the formation of stable, porous, three-dimensional networks.

In the context of (2-Methoxy-4-nitrophenyl)phosphonic acid, the phosphonate would act as the primary ligand for coordinating with metal ions. The methoxy (B1213986) and nitro substituents on the phenyl ring would then be oriented within the pores of the resulting supramolecular structure. These functional groups could be leveraged to impart specific properties to the framework, such as selective gas adsorption or catalytic activity. The nitro group, in particular, could serve as a site for post-synthetic modification, allowing for further functionalization of the MOF.

Development of Organic Materials with Specialized Properties

Proton Conductive Materials Research

Phosphonic acid groups are known to facilitate proton transport, making them a key component in the development of proton exchange membranes (PEMs) for fuel cells, particularly for operation under anhydrous (water-free) conditions. The protons can hop between neighboring phosphonic acid moieties through a network of hydrogen bonds.

Organo-Gel Systems Development

Organo-gels are a class of soft materials where an organic liquid is entrapped within a three-dimensional network of a gelator molecule. While there is no specific literature on (2-Methoxy-4-nitrophenyl)phosphonic acid as an organo-gelator, molecules with the ability to form strong directional interactions, such as hydrogen bonding, can act as low-molecular-weight gelators. The phosphonic acid group is capable of forming extensive hydrogen-bonding networks. It is conceivable that under specific solvent conditions, (2-Methoxy-4-nitrophenyl)phosphonic acid could self-assemble into fibrous networks that immobilize the solvent, thus forming an organo-gel. The properties of such a gel would be influenced by the interplay of the phosphonic acid's hydrogen bonding and the aromatic stacking interactions of the phenyl rings.

Application in Analytical Chemistry Methodologies

Immobilized Metal Affinity Chromatography (IMAC) Phases

Immobilized Metal Affinity Chromatography (IMAC) is a technique used for the purification of proteins and peptides, particularly those with an affinity for metal ions, such as histidine-tagged recombinant proteins. The stationary phase in IMAC consists of a support matrix functionalized with a chelating ligand that immobilizes metal ions (e.g., Ni²⁺, Co²⁺, Zn²⁺).

Phosphonate groups have been explored as ligands for immobilizing metal ions on support surfaces for IMAC. In a hypothetical application, (2-Methoxy-4-nitrophenyl)phosphonic acid could be covalently attached to a chromatography support (e.g., silica (B1680970) or agarose (B213101) beads). The phosphonate moiety would then chelate metal ions, creating an IMAC stationary phase. The nitro and methoxy groups on the phenyl ring would form the surface of the stationary phase, potentially influencing non-specific interactions with the protein sample and affecting the selectivity of the purification.

Chiral Selectors in Chromatography

There is no scientific literature available to indicate that (2-Methoxy-4-nitrophenyl)phosphonic acid has been investigated or utilized as a chiral selector in any form of chromatography. While chiral phosphoric acids and other phosphonic acid derivatives have been explored for enantiomeric separations, no such studies have been reported for this specific compound.

Sensor Development for Specific Analytes

Chemosensors for Nitroaromatic Compounds

No research has been published on the development or use of (2-Methoxy-4-nitrophenyl)phosphonic acid in chemosensors for the detection of nitroaromatic compounds. Although the field of chemical sensing for explosives and environmental pollutants has seen the use of various phosphonated molecules, this particular compound has not been featured in any available studies.

Coordination Chemistry and Metal Ion Interactions

Ligand Design and Complexation Studies with Metal Ions

(2-Methoxy-4-nitrophenyl)phosphonic acid is an attractive candidate for ligand design due to its multifunctional nature. The phosphonic acid group serves as the primary anchor for metal ions, capable of various coordination modes. researchgate.net The deprotonated phosphonate (B1237965) group can act as a mono-, bi-, or tridentate ligand, and can also bridge multiple metal centers, leading to the formation of dimers, polymers, or extended metal-organic frameworks (MOFs). researchgate.net

The electronic properties of the ligand are significantly influenced by the substituents on the phenyl ring. The nitro group at the para-position is strongly electron-withdrawing, which increases the acidity of the phosphonic acid group. This electronic effect can also provide a secondary, weaker coordination site. For instance, studies on the related compound, 4-nitrophenyl phosphate (B84403), have shown that the oxygen atoms of the nitro group can chelate metal ions such as potassium. researchgate.net The methoxy (B1213986) group at the ortho-position is electron-donating and introduces steric considerations. Its presence can influence the orientation of the phosphonate group relative to the phenyl ring and affect the crystal packing of the resulting metal complexes through weak intermolecular interactions. mdpi.com

Complexation studies with analogous nitrophenyl phosphonic acids reveal that these ligands can form stable complexes with a variety of transition metals, acting as ligands in the creation of coordination polymers. nih.gov The combination of a hard phosphonate binding site with the potential secondary interaction from the nitro group allows for the design of complexes with specific geometries and dimensionalities.

Table 1: Potential Coordination Modes of the Phosphonate Group

| Coordination Mode | Description | Potential Resulting Structure |

| Monodentate | One phosphonate oxygen atom binds to a single metal center. | Discrete mononuclear complexes |

| Bidentate (Chelating) | Two phosphonate oxygen atoms bind to the same metal center. | Stable chelate rings |

| Bidentate (Bridging) | Two phosphonate oxygen atoms bind to two different metal centers. | Dinuclear or polynuclear complexes |

| Tridentate (Bridging) | All three phosphonate oxygen atoms bind to two or three different metal centers. | 1D, 2D, or 3D coordination polymers |

Influence on Solubility of Organic Compounds in Aqueous Media for Coordination Systems

Phosphonic acids are known to enhance the water solubility of organic molecules to which they are attached. researchgate.net This property is attributed to the polarity of the phosphonic acid group and its ability to deprotonate in aqueous solutions, especially in basic media, to form a charged phosphonate anion. This characteristic is highly valuable in the design of coordination systems intended for use in aqueous environments.

By incorporating (2-Methoxy-4-nitrophenyl)phosphonic acid as a ligand, it is possible to impart water solubility to otherwise insoluble organic compounds or metal complexes. This is particularly useful for applications in catalysis, where water-soluble catalysts are often desired for ease of separation and greener reaction conditions. The deprotonated phosphonate group can significantly lower the partition coefficient (log P) of a molecule, favoring its presence in the aqueous phase. The increased acidity conferred by the nitro group would further promote deprotonation and solubility in neutral to basic aqueous solutions. Therefore, this ligand could be employed to create water-soluble metal-organic frameworks or coordination catalysts.

Formation of Phosphoryl-Containing Metal Complexes

The formation of metal complexes with (2-Methoxy-4-nitrophenyl)phosphonic acid leads to structures containing the phosphonate moiety (C-PO₃²⁻), which includes a phosphoryl group (P=O). These metal phosphonate materials represent a significant class of inorganic-organic hybrid materials, noted for their high thermal and chemical stability. researchgate.net

The synthesis of these complexes can be achieved through various methods, such as hydrothermal or solvothermal reactions and sol-gel processes, where the ligand and a metal salt are combined under controlled conditions. researchgate.net The final structure of the resulting metal phosphonate is dependent on several factors, including the metal-to-ligand ratio, the pH of the reaction medium, the temperature, and the nature of the metal ion itself. researchgate.net

The substituents on the phenyl ring of (2-Methoxy-4-nitrophenyl)phosphonic acid play a crucial role in directing the assembly of the final framework. The steric bulk of the ortho-methoxy group may influence the crystal packing, while the electron-withdrawing nitro group can participate in hydrogen bonding or weak coordination, further stabilizing the extended structure. The combination of these effects can lead to the formation of diverse architectures, from simple layered compounds to complex three-dimensional porous frameworks. These materials have potential applications in areas such as ion exchange, catalysis, and gas storage. mdpi.com

Theoretical and Computational Studies of 2 Methoxy 4 Nitrophenyl Phosphonic Acid

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand), such as (2-Methoxy-4-nitrophenyl)phosphonic acid, and a macromolecular target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity.

While specific molecular docking studies featuring (2-Methoxy-4-nitrophenyl)phosphonic acid are not prominently available in published literature, the methodology is well-established. For a compound with its structure, docking simulations would be crucial for identifying potential biological targets and understanding the structural basis of its activity. The phosphonic acid group is particularly significant, as it can act as a phosphate (B84403) mimic, a potent metal chelator, and a hydrogen bond donor and acceptor, making it a key feature for binding to many enzyme active sites. acs.org

The primary goal of docking (2-Methoxy-4-nitrophenyl)phosphonic acid into an enzyme active site would be to predict its binding mode and estimate its binding affinity. The phosphonic acid moiety is known to form strong interactions with active sites containing metal ions (like Zn²⁺, Mg²⁺, Fe³⁺) or positively charged amino acid residues such as Arginine and Lysine. acs.orgnih.gov The trigonal pyramidal geometry of the phosphonic acid group allows for unique binding interactions compared to the tetrahedral geometry of phosphates. acs.org

Computational predictions for (2-Methoxy-4-nitrophenyl)phosphonic acid would analyze the following interactions:

Phosphonic Acid Group: Its ability to chelate metal cofactors or form salt bridges and hydrogen bonds with active site residues.

Aromatic Ring: Potential for π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Methoxy (B1213986) Group: This electron-donating group can influence the electronic distribution of the ring and can also act as a hydrogen bond acceptor.

Nitro Group: As a strong electron-withdrawing group, it significantly impacts the molecule's electronic properties and can serve as a hydrogen bond acceptor.

A hypothetical docking study against a target like alkaline phosphatase, a metalloenzyme, would likely show the phosphonate (B1237965) group coordinating with the metal ions in the active site, mimicking the binding of the natural phosphate substrate. nih.gov The rest of the molecule would then settle into a conformation that maximizes favorable contacts within the binding pocket.

Table 1: Potential Molecular Interactions in Enzyme Active Site Binding

| Molecular Feature of Ligand | Interacting Partner in Enzyme | Type of Interaction |

|---|---|---|

| Phosphonic Acid (-P(O)(OH)₂) | Metal Ions (e.g., Zn²⁺, Mg²⁺) | Coordination/Chelation |

| Phosphonic Acid (-P(O)(OH)₂) | Arg, Lys, His residues | Ionic Interaction, Hydrogen Bonding |

| Phenyl Ring | Phe, Tyr, Trp residues | π-π Stacking, Hydrophobic Interaction |

| Methoxy Group (-OCH₃) | Polar residues, Water | Hydrogen Bonding (Acceptor) |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule and observing the corresponding changes in activity, researchers can identify key pharmacophores—the essential features responsible for the biological effect.

For (2-Methoxy-4-nitrophenyl)phosphonic acid, a theoretical SAR study would involve analyzing the contribution of each of its functional groups to a hypothetical biological effect. While specific experimental SAR data for this compound is not available, general principles can be applied based on its constituent parts. nih.govmdpi.com

Phenylphosphonic Acid Core: This scaffold serves as the anchor. The phosphonic acid group is often critical for activity, especially in enzyme inhibition where it mimics a phosphate group. nih.gov

Substituents and their Positions: The nature and placement of the methoxy and nitro groups are crucial. The ortho-methoxy group and para-nitro group create a specific electronic and steric profile. Multi-linear regression analysis on a series of related compounds could correlate activity with properties like HOMO/LUMO energies or atomic charges. nih.govresearchgate.net

A computational SAR study would typically involve generating a library of virtual analogs by modifying the substituents and then docking them into a target receptor to predict their binding affinities.

Table 2: Functional Group Contributions to Activity based on General SAR Principles

| Functional Group | Position | Electronic Effect | Potential Role in Activity |

|---|---|---|---|

| Phosphonic Acid | C1 | Anionic, H-bonding | Primary binding motif, phosphate mimic, metal chelation. acs.orgnih.gov |

| Methoxy | C2 | Electron-Donating | Modulates ring electronics, potential H-bond acceptor, can influence conformation. nih.gov |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. epstem.netnih.gov These calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's stability and reactivity.

For (2-Methoxy-4-nitrophenyl)phosphonic acid, DFT calculations could provide:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths and angles.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The phosphonic acid and nitro groups would be expected to be highly electronegative regions, while the aromatic ring would be more varied.

Frontier Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov Charge transfer within the molecule is a likely occurrence, given the presence of both strong electron-donating and electron-withdrawing groups. nih.gov

Mulliken Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution.

While specific results for this compound are not published, studies on similar molecules like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) show that DFT methods (e.g., B3LYP/6-311++G(**)) are effective for calculating these properties and correlating them with experimental data like NMR and IR spectra. nih.gov

Mechanistic Modeling of Chemical and Biochemical Processes

Mechanistic modeling aims to simulate the step-by-step process of a chemical or biochemical reaction. This can involve modeling the transition states, reaction intermediates, and energy barriers to understand how a reaction proceeds.

For (2-Methoxy-4-nitrophenyl)phosphonic acid, mechanistic modeling could be applied to:

Synthesis Reactions: Modeling the mechanism of reactions used to synthesize phosphonic acids, such as the Michaelis-Arbuzov reaction, can help optimize reaction conditions. researchgate.net

Hydrolysis: The mechanism of hydrolysis of phosphonate esters to yield the final phosphonic acid can be modeled to understand its stability under different pH conditions. mdpi.com

Enzyme Inhibition: If the compound acts as an enzyme inhibitor, modeling can elucidate the mechanism of inhibition, such as whether it forms a covalent bond with the enzyme or acts as a transition-state analog.

Biosynthesis and Degradation: While this specific compound is synthetic, general mechanistic models exist for the biosynthesis of natural phosphonates, which often involve complex enzymatic steps like C-P bond formation and rearrangements. nih.gov These models provide a framework for understanding how phosphonates are processed in biological systems.

Modeling these processes often requires high-level quantum mechanics/molecular mechanics (QM/MM) methods, especially when an enzyme active site is involved. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the biochemical and biological research applications of the specific compound "(2-Methoxy-4-nitrophenyl)phosphonic acid" that adheres to the provided outline.

The search for research findings specific to "(2-Methoxy-4-nitrophenyl)phosphonic acid" across the requested subtopics—including its effects on phosphoric acid metabolism enzymes, kinase inhibition, antiviral research, anticancer research, and protease inhibition—yielded no direct studies. The available scientific data focuses on structurally related, but distinct, molecules.

For instance, while studies exist on various phosphonic acid derivatives as inhibitors of enzymes like acid phosphatase, and on compounds containing a 2-methoxyphenyl group for kinase inhibition, these findings cannot be accurately attributed to "(2-Methoxy-4-nitrophenyl)phosphonic acid" itself without dedicated research on this specific molecule.

The only relevant information discovered pertains to tyrosinase inhibition, where a structure-activity relationship (SAR) study noted that the presence of ortho-methoxy with para-nitro substituents on a phenyl ring contributed to potent tyrosinase inhibition. nih.gov However, this single piece of SAR data is insufficient to construct the detailed analysis of kinetics and mechanisms required by the outline.

Generating content for the requested article would necessitate extrapolating data from these different but related compounds, which would be scientifically unsound and violate the strict instruction to focus solely on "(2-Methoxy-4-nitrophenyl)phosphonic acid." Therefore, a scientifically accurate and authoritative article matching the detailed outline cannot be produced at this time due to the absence of specific research on the target compound.

Biochemical and Biological Research Applications Mechanism Oriented

Molecular Interactions with Biological Targets

No data available.

Binding Affinity Assessments

No data available.

Modulation of Cellular Pathways

No data available.

Investigation as Biochemical Tools in Enzyme Activity and Metabolic Pathway Studies

No data available.

Applications in Agrochemistry Research (Mechanism-Oriented)

No data available.

Biological Activity against Specific Pests and Pathogens

No data available.

Catalytic Applications of Phosphonic Acid Derivatives

Design of Brönsted Acid Catalysts

Phosphonic acid derivatives are known to function as Brønsted acids, a property that has been exploited in various catalytic applications. beilstein-journals.orgnih.govd-nb.info Their acidity, which is generally greater than that of their carboxylic acid counterparts, makes them effective catalysts in acid-mediated reactions. d-nb.info

Depolymerization of Cellulose (B213188)

The depolymerization of cellulose into smaller, more manageable molecules is a critical step in the conversion of biomass to biofuels and other valuable chemicals. Acid catalysts are often employed for this process. While phosphonic acids have been investigated as potential catalysts for cellulose hydrolysis, specific studies employing (2-Methoxy-4-nitrophenyl)phosphonic acid for this purpose have not been reported. acs.orghuji.ac.il Research in this area has explored the use of other phosphonic acid derivatives, which act as weak Brønsted acids to facilitate the hydrolysis of glycosidic bonds in cellulose. acs.orghuji.ac.il

Synthesis of Dihydropyrimidine (B8664642) Derivatives

The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines and their derivatives, is typically catalyzed by an acid. jocpr.comjmchemsci.com Phenylphosphonic acid has been demonstrated to be an effective Brønsted acid catalyst for this reaction, promoting the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to yield the desired dihydropyrimidine derivatives. jocpr.com This suggests that other substituted phenylphosphonic acids could also be active catalysts. However, there is no specific data or research describing the use of (2-Methoxy-4-nitrophenyl)phosphonic acid as a catalyst for the synthesis of dihydropyrimidine derivatives. jocpr.comnih.gov

Organocatalysis in Organic Reactions

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Phosphonic acids and their salts have been employed as organocatalysts in certain transformations. beilstein-journals.orgnih.govd-nb.info

Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond-forming reaction. While various catalysts have been developed for this reaction, including phosphine-based organocatalysts, specific studies detailing the use of (2-Methoxy-4-nitrophenyl)phosphonic acid are absent from the literature. rsc.orgorganic-chemistry.org The monosodium salts of some phosphonic acids have been used as organocatalysts for Michael additions. beilstein-journals.orgnih.gov

Development of Water-Soluble Catalytic Systems

The development of water-soluble catalysts is a significant area of research in green chemistry, as it facilitates catalyst recovery and reuse. The phosphonic acid group can enhance the water solubility of organic molecules. beilstein-journals.orgnih.govd-nb.info This property has been utilized to create water-soluble catalytic systems. beilstein-journals.orgnih.govresearchgate.net Despite this general principle, there are no specific reports on the development or application of water-soluble catalytic systems based on (2-Methoxy-4-nitrophenyl)phosphonic acid.

Future Research Directions and Challenges in 2 Methoxy 4 Nitrophenyl Phosphonic Acid Research

Elucidation of Comprehensive Molecular Mechanisms in Biological Systems

A primary challenge in the study of (2-Methoxy-4-nitrophenyl)phosphonic acid is to comprehensively understand its interactions within biological systems. Phosphonic acid derivatives have been identified as inhibitors of enzymes such as TNF-alpha production, acting as structural mimics of substrates or transition states. nih.gov For instance, 2-(acylamino)benzylphosphonic acid was found to inhibit TNF-alpha production, leading to the exploration of related structures as new therapeutic leads. nih.gov

Future research must focus on identifying the specific cellular targets of (2-Methoxy-4-nitrophenyl)phosphonic acid. Key research questions include:

Does the compound inhibit specific enzymes, and if so, what is the mechanism of inhibition?

How do the nitro and methoxy (B1213986) substituents on the phenyl ring influence binding affinity and specificity compared to other substituted phenylphosphonic acids?

Can the nitro group be metabolically reduced in vivo to an amino group, leading to a different biological activity profile?

Genome mining has revealed a vast, untapped reservoir of natural phosphonate (B1237965) biosynthetic pathways in microorganisms. nih.gov Investigating whether (2-Methoxy-4-nitrophenyl)phosphonic acid or its analogs can interfere with these natural pathways or be modified by microbial enzymes presents a compelling avenue for research. nih.govnih.gov

Rational Design of Derivatives with Tunable Specificity and Enhanced Efficacy

The rational design of derivatives based on the (2-Methoxy-4-nitrophenyl)phosphonic acid scaffold is a critical next step for translating the compound into functional molecules. The core structure is ripe for modification to fine-tune its properties for specific applications, a common strategy in drug discovery. nih.gov The phosphonic acid group itself is more acidic and typically increases water solubility more than a carboxylic acid group. nih.govbeilstein-journals.org

Future work should systematically explore structure-activity relationships (SAR) by synthesizing a library of derivatives.

Table 1: Potential Modifications and Their Hypothesized Effects

| Modification Site | Proposed Change | Potential Impact | Rationale |

|---|---|---|---|

| Nitro Group (C4) | Reduction to Amino (-NH2) | Alter electronic properties, introduce a site for further functionalization, potentially change biological target. | The amino group is a strong electron-donating group, fundamentally altering the ring's electronics and hydrogen bonding capabilities. |

| Methoxy Group (C2) | Replacement with longer alkoxy chains (e.g., -OEt, -OPr) | Increase lipophilicity, potentially improving membrane permeability. | Modulating the hydrophilic-lipophilic balance is a key strategy in optimizing pharmacokinetic properties. |

| Phenyl Ring | Introduction of additional substituents (e.g., halogens, alkyls) | Tune steric and electronic properties to enhance binding to a target protein. | Halogen bonding or steric hindrance can improve binding selectivity and affinity. |

| Phosphonic Acid | Esterification to create prodrugs (e.g., dialkyl esters) | Improve cell membrane permeability; the esters would be hydrolyzed intracellularly to release the active acid. | This is a common prodrug strategy for phosphonate- and phosphate-containing drugs. nih.govacs.org |

Integration with Emerging Technologies in Chemical Synthesis and Characterization

The synthesis of (2-Methoxy-4-nitrophenyl)phosphonic acid and its derivatives presents distinct challenges that can be addressed by emerging technologies. While classical methods like the Michaelis-Arbuzov or Michaelis-Becker reactions are foundational for creating the C-P bond nih.gov, they may require harsh conditions.

Future synthetic research should focus on:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times and improve yields for phosphonate synthesis compared to conventional heating. nih.govmdpi.com

Palladium-Catalyzed Cross-Coupling: Methods developed by Hirao and others enable the formation of C-P bonds on sp²-hybridized carbons, which is ideal for arylphosphonates and often proceeds under milder conditions. nih.gov

Advanced Deprotection: The final step of converting dialkyl phosphonate esters to the phosphonic acid is crucial. While traditional acid hydrolysis is common nih.gov, milder methods using reagents like bromotrimethylsilane (B50905) (BTMS) are often more compatible with sensitive functional groups and can be accelerated by microwave heating. mdpi.comacs.org

Characterization also requires sophisticated techniques. While standard NMR is useful, ³¹P NMR spectroscopy is indispensable for analyzing organophosphorus compounds, as the phosphorus chemical shift is highly sensitive to its chemical environment.

Exploration of Novel Material Architectures and Functional Applications

The phosphonic acid group is an excellent anchor for binding to metal oxide surfaces and a versatile building block for creating larger, functional materials. nih.gov Research on (2-Methoxy-4-nitrophenyl)phosphonic acid should extend beyond biological applications into materials science.

Key areas for future exploration include:

Metal-Organic Frameworks (MOFs): Phosphonates are used as organic linkers to create porous, crystalline MOFs for applications in gas storage and catalysis. rsc.org The specific stereoelectronic profile of (2-Methoxy-4-nitrophenyl)phosphonic acid could lead to novel MOF topologies.

Surface Modification: Phosphonic acids form robust self-assembled monolayers (SAMs) on various substrates like metal oxides. This can be used to modify surface energy, corrosion resistance, or electronic properties. nih.gov The nitro and methoxy groups could impart specific functionalities to the surface.

Hybrid Organic-Inorganic Materials: Phosphonic acids have been used to create organic-inorganic hybrid materials with potential applications in photovoltaics. mdpi.com

Polymer Functionalization: The compound could be incorporated into polymers to introduce properties like flame retardancy, ion exchange capabilities, or as a pendant group for further reactions. nih.govacs.org

Table 2: Potential Material Applications

| Material Type | Role of (2-Methoxy-4-nitrophenyl)phosphonic Acid | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker | Selective gas separation, heterogeneous catalysis. rsc.org |

| Self-Assembled Monolayers (SAMs) | Surface Modifier | Corrosion inhibition on metal surfaces, tuning work function of transparent conductive oxides. nih.gov |

| Functional Polymers | Monomer or Grafted Side-Chain | Ion-exchange resins, specialty adhesives. nih.gov |

| Nanoparticle Surfactants | Stabilizing Agent | Synthesis and stabilization of nanoparticles for electronics or energy applications. biospace.com |

Advancements in Computational Modeling for Predictive Research and Lead Optimization

Given the expense and time involved in chemical synthesis and biological testing, computational methods are vital for accelerating the research and development of new molecules like (2-Methoxy-4-nitrophenyl)phosphonic acid. nih.gov Computer-aided drug design (CADD) and materials modeling can provide predictive insights to guide experimental work. upenn.edu

Future research should heavily integrate computational approaches:

Molecular Docking and Dynamics: To predict how the compound and its derivatives bind to specific protein targets, providing insights for rational design. nih.govucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their observed biological activity or material properties. upenn.edunumberanalytics.com

Pharmacophore Modeling: To identify the essential 3D arrangement of functional groups required for biological activity, which can then be used to screen virtual libraries for new leads. upenn.edunumberanalytics.com

Homology Modeling: In cases where the 3D structure of a biological target is unknown, computational models of the protein can be generated based on the sequence of related proteins with known structures. upenn.edu

These computational tools are essential for the hit-to-lead and lead optimization stages of drug discovery and can similarly guide the design of new materials, reducing the number of compounds that need to be synthesized and tested. nih.govucl.ac.uk

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-Methoxy-4-nitrophenyl)phosphonic acid in a laboratory setting?

- Methodological Answer: Synthesis should prioritize controlled nitration and phosphorylation steps to avoid byproducts. Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and monitor reaction progress via HPLC or TLC. Post-synthesis, purify using column chromatography with polar solvents (e.g., methanol/water mixtures). Characterize purity via melting point analysis (if crystalline) and NMR (¹H, ³¹P) to confirm structure . Safety protocols must include PPE (gloves, goggles) due to acute oral toxicity (H302 classification) and proper ventilation to avoid inhalation of dust .

Q. How should researchers handle and store (2-Methoxy-4-nitrophenyl)phosphonic acid to ensure stability and safety?

- Methodological Answer: Store in airtight containers at 0–6°C to prevent hydrolysis or thermal degradation. Avoid exposure to strong oxidizers (e.g., peroxides), which may trigger hazardous reactions. For handling, use fume hoods to minimize airborne particulates, and implement spill containment measures (e.g., absorbent materials). Regularly validate storage stability via spectroscopic methods (e.g., FTIR) to detect decomposition .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying trace levels of (2-Methoxy-4-nitrophenyl)phosphonic acid in biological or environmental matrices?

- Methodological Answer:

- LC-MS/MS : Optimize electrospray ionization (ESI) in negative mode for high sensitivity. Use deuterated internal standards (e.g., D₆-labeled analogs) to correct matrix effects.

- Reporting Limits (RLs) : Harmonize RLs across labs (e.g., 0.01–0.1 mg/kg) to avoid discrepancies. Calculate fosetyl-Al equivalents if residues derive from fungicide degradation: .

- Validation : Perform spike-and-recovery tests in representative matrices (e.g., plant tissues) to assess accuracy (80–120%) and precision (RSD <15%) .

Q. How does the coordination chemistry of (2-Methoxy-4-nitrophenyl)phosphonic acid influence its application in functional materials like MOFs?

- Methodological Answer:

- Synthesis of MOFs : React with lanthanide or transition metal salts (e.g., Cu²⁺) under hydrothermal conditions (120–180°C, 12–48 hrs). Characterize coordination modes via X-ray crystallography or EXAFS.

- Property Evaluation : Test proton conductivity using electrochemical impedance spectroscopy (EIS) in hydrated membranes. For catalytic applications, assess activity in reactions like CO₂ reduction via GC-MS .

Q. What strategies differentiate endogenous phosphonic acid from synthetic sources (e.g., fungicide degradation) in plant studies?

- Methodological Answer:

- Isotopic Labeling : Use ³¹P or ¹⁴C-labeled fosetyl-Al to track degradation pathways in controlled hydroponic systems.

- Metabolite Profiling : Compare retention times and fragmentation patterns (via HRMS) of plant-extracted phosphonic acid with synthetic standards.

- Field Studies : Analyze historical pesticide use and correlate with residue levels in perennial crops (e.g., fruit trees), which may store and excrete phosphonic acid years after treatment .

Q. How do sulfonic and phosphonic acid groups interact in proton exchange membranes (PEMs), and what experimental designs evaluate their synergy?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model hydration shells around acidic groups to assess proton hopping mechanisms. Use software like GROMACS with force fields parameterized for phosphonic acids.

- Morphological Analysis : Employ SAXS/WAXS to study phase-separated domains in sulfonic-phosphonic copolymers.

- Performance Testing : Measure proton conductivity under varying humidity (30–90% RH) and temperatures (20–80°C) using in-plane conductivity cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.